molecular formula C22H21FN4O3 B11601336 4,4'-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

4,4'-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B11601336
M. Wt: 408.4 g/mol
InChI Key: PCWLSXIXCLUASR-UHFFFAOYSA-N
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Description

4,4’-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that features a combination of aromatic rings, pyrazole groups, and a fluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . This reaction is a type of Michael addition, which can be performed either in a stepwise manner or as a one-pot reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4,4’-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) is unique due to the presence of the fluorobenzyl ether moiety, which can impart specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

4-[[4-[(2-fluorophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C22H21FN4O3/c1-12-18(21(28)26-24-12)20(19-13(2)25-27-22(19)29)14-7-9-16(10-8-14)30-11-15-5-3-4-6-17(15)23/h3-10,20H,11H2,1-2H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

PCWLSXIXCLUASR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OCC3=CC=CC=C3F)C4=C(NNC4=O)C

Origin of Product

United States

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